Acetamide, N-[1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-6-quinolinyl]-
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Overview
Description
N-(2,2-Dimethyl-1-(2,2,2-trifluoroacetyl)-1,2-dihydroquinolin-6-yl)acetamide is a chemical compound with the molecular formula C16H17F3N2O It is known for its unique structure, which includes a trifluoroacetyl group and a dihydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethyl-1-(2,2,2-trifluoroacetyl)-1,2-dihydroquinolin-6-yl)acetamide typically involves the following steps:
Formation of the Dihydroquinoline Core: The initial step involves the synthesis of the dihydroquinoline core. This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group is introduced via a Friedel-Crafts acylation reaction. This involves the reaction of the dihydroquinoline core with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Acetylation: The final step involves the acetylation of the compound using acetic anhydride and a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dimethyl-1-(2,2,2-trifluoroacetyl)-1,2-dihydroquinolin-6-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoroacetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-(2,2-Dimethyl-1-(2,2,2-trifluoroacetyl)-1,2-dihydroquinolin-6-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2-Dimethyl-1-(2,2,2-trifluoroacetyl)-1,2-dihydroquinolin-6-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or activation of biological pathways. The dihydroquinoline moiety can also interact with aromatic residues in proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-Dimethyl-1-(2,2,2-trifluoroacetyl)-1,2-dihydroquinolin-6-yl)acetamide: Unique due to its trifluoroacetyl group and dihydroquinoline core.
N-(2,2-Dimethyl-1-(2,2,2-trifluoroacetyl)-1,2-dihydroquinolin-6-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(2,2-Dimethyl-1-(2,2,2-trifluoroacetyl)-1,2-dihydroquinolin-6-yl)butyramide: Similar structure but with a butyramide group instead of an acetamide group.
Uniqueness
N-(2,2-Dimethyl-1-(2,2,2-trifluoroacetyl)-1,2-dihydroquinolin-6-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoroacetyl group enhances its reactivity and binding affinity, while the dihydroquinoline core provides structural stability and versatility in chemical reactions.
Properties
CAS No. |
828938-87-0 |
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Molecular Formula |
C15H15F3N2O2 |
Molecular Weight |
312.29 g/mol |
IUPAC Name |
N-[2,2-dimethyl-1-(2,2,2-trifluoroacetyl)quinolin-6-yl]acetamide |
InChI |
InChI=1S/C15H15F3N2O2/c1-9(21)19-11-4-5-12-10(8-11)6-7-14(2,3)20(12)13(22)15(16,17)18/h4-8H,1-3H3,(H,19,21) |
InChI Key |
FHYAYDQIZMOOOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(C=C2)(C)C)C(=O)C(F)(F)F |
Origin of Product |
United States |
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